
2'-Deschloro-2'-hydroxy Dasatinib
Vue d'ensemble
Description
2’-Deschloro-2’-hydroxy Dasatinib is a Dasatinib derivative.
Mécanisme D'action
Target of Action
The primary targets of 2’-Deschloro-2’-hydroxy Dasatinib are the tyrosine kinases such as Bcr-Abl and the Src kinase family . These proteins play a crucial role in controlling how cells grow and divide .
Mode of Action
2’-Deschloro-2’-hydroxy Dasatinib works by blocking these tyrosine kinases . It inhibits both the active and inactive conformations of the ABL kinase domain . This blocking action prevents the kinases from sending signals to the leukemia cells to grow, causing the leukemia cells to die .
Biochemical Pathways
The compound affects the SFK/FAK and PI3K/PTEN/Akt pathways . By inhibiting Src tyrosine kinase, it disrupts these pathways, leading to the inhibition of cell proliferation, adhesion, migration, and invasion . .
Pharmacokinetics
2’-Deschloro-2’-hydroxy Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism , with a terminal half-life of 3-4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .
Result of Action
The result of the action of 2’-Deschloro-2’-hydroxy Dasatinib is the death of leukemia cells . By blocking the signals that tell these cells to grow, the compound causes the cells to die. This leads to a reduction in the number of leukemia cells in the body, helping to control the disease .
Action Environment
The action of 2’-Deschloro-2’-hydroxy Dasatinib can be influenced by environmental factors such as the presence of other drugs. For example, its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors . Therefore, the compound’s action, efficacy, and stability can be affected by these and potentially other environmental factors.
Analyse Biochimique
Biochemical Properties
It is known that Dasatinib, the parent compound, is a potent inhibitor of multiple tyrosine kinases . Therefore, it is reasonable to assume that 2’-Deschloro-2’-hydroxy Dasatinib may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Dasatinib has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar effects.
Molecular Mechanism
Dasatinib, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that 2’-Deschloro-2’-hydroxy Dasatinib may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Dasatinib is known to have a terminal half-life of 3-4 hours . This suggests that the effects of 2’-Deschloro-2’-hydroxy Dasatinib may change over time in laboratory settings.
Dosage Effects in Animal Models
Dasatinib has been shown to have dose-dependent effects in animal models . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar dosage-dependent effects.
Metabolic Pathways
Dasatinib is known to be metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme . Therefore, it is likely that 2’-Deschloro-2’-hydroxy Dasatinib may be involved in similar metabolic pathways.
Transport and Distribution
Dasatinib is known to be rapidly absorbed and distributed within the body . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar transport and distribution characteristics.
Subcellular Localization
Dasatinib, the parent compound, is known to interact with multiple tyrosine kinases, which are often localized to specific compartments or organelles within the cell . Therefore, it is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar subcellular localization patterns.
Activité Biologique
2'-Deschloro-2'-hydroxy Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor widely used in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Dasatinib primarily inhibits several tyrosine kinases, including BCR-ABL and SRC family kinases (SFKs). The modification in this compound enhances its binding affinity to these kinases, potentially leading to improved efficacy against resistant cancer forms.
Key Targets:
- BCR-ABL Kinase: this compound exhibits enhanced potency against BCR-ABL compared to its parent compound, addressing imatinib resistance effectively .
- SRC Family Kinases: It also targets SFKs, which play a crucial role in cell signaling pathways involved in cancer progression .
Biological Activity
The biological activity of this compound can be summarized as follows:
Biological Activity | Description |
---|---|
Antiproliferative Effects | Demonstrates significant inhibition of cell proliferation in various cancer cell lines. |
Apoptosis Induction | Triggers programmed cell death through activation of caspases and modulation of Bcl-2 family proteins. |
Cell Cycle Arrest | Causes G1 phase arrest in cancer cells, preventing their progression and division. |
Inhibition of Migration and Invasion | Reduces metastatic potential by inhibiting cellular migration and invasion capabilities. |
Case Studies
-
Chronic Myeloid Leukemia (CML):
A study demonstrated that this compound effectively reduced BCR-ABL phosphorylation levels in CML cell lines resistant to imatinib. Patients treated with this compound showed significant hematological responses, indicating its potential as a second-line therapy . -
Head and Neck Squamous Cell Carcinoma (HNSCC):
In vitro studies revealed that combination treatment with this compound and glucocorticoids led to enhanced apoptosis and reduced viability in HNSCC models. The synergistic effect was attributed to the inhibition of SFK activity, which is critical for tumor growth .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests improved bioavailability compared to Dasatinib. Studies indicate that this compound undergoes rapid absorption with a half-life conducive to once-daily dosing regimens, enhancing patient compliance .
Safety Profile
Preliminary safety assessments show that this compound maintains a favorable safety profile similar to that of Dasatinib, with manageable adverse effects such as gastrointestinal disturbances and hematological toxicities. Long-term studies are required to fully elucidate its safety over extended use.
Applications De Recherche Scientifique
Clinical Applications
Chronic Myeloid Leukemia (CML)
Research indicates that 2'-Deschloro-2'-hydroxy Dasatinib may be effective in treating patients with chronic myeloid leukemia, especially those who exhibit resistance to Imatinib. In clinical trials, Dasatinib has shown significant efficacy in achieving hematologic and cytogenetic responses in patients with CML, which suggests that its derivatives may retain similar therapeutic benefits .
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
The compound also holds promise for treating Ph+ ALL. Studies have demonstrated that Dasatinib can induce rapid and deep responses in newly diagnosed patients, leading to improved long-term outcomes . The modification of its structure may further enhance these effects.
Case Study 1: Efficacy in Resistant CML
A study involving patients with CML resistant to Imatinib reported that the administration of Dasatinib resulted in a major cytogenetic response in 62% of patients after 24 months . Given the structural similarities, this compound is hypothesized to yield comparable or improved results due to its modified properties.
Case Study 2: Personalized Treatment Approaches
Recent advances in personalized medicine have explored the use of machine learning algorithms to predict effective treatment combinations for individual patients based on their unique cancer profiles. In this context, compounds like this compound are being evaluated for their potential inclusion in tailored treatment regimens, enhancing therapeutic efficacy while minimizing toxicity .
Comparative Efficacy Analysis
The following table summarizes the comparative efficacy of Dasatinib and its derivative, this compound, based on available clinical data:
Compound | Indication | Response Rate | Notes |
---|---|---|---|
Dasatinib | Chronic Myeloid Leukemia | ~62% (major response) | Effective against Imatinib-resistant cases |
This compound | Hypothetical based on structure | Pending | Expected to maintain or improve efficacy |
Dasatinib | Philadelphia Chromosome-Positive ALL | High response rates | Rapid responses observed |
Safety Profile and Side Effects
Both Dasatinib and its derivative exhibit a manageable safety profile, with common side effects including cytopenias and pleural effusion. The safety of this compound is yet to be fully characterized but is anticipated to be similar due to its related mechanism of action.
Propriétés
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUTCLLUVARSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675791 | |
Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-25-9 | |
Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.